

# Lenvatinib: A Comprehensive Technical Guide on its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical and structural properties of Lenvatinib, a multi-kinase inhibitor pivotal in oncology research and treatment. The information is curated for professionals in drug development and scientific research, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and analytical workflows.

# **Chemical Identity and Structure**

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor.[1][2] Its chemical structure is characterized by a quinoline core linked to a substituted phenoxy moiety containing a cyclopropylureido group. It is typically used in its mesylate salt form to improve its pharmaceutical properties.[3][4]

#### **Chemical Structure Visualization**

The following diagram illustrates the principal chemical groups of Lenvatinib and their connectivity.





Click to download full resolution via product page

Caption: Simplified schematic of Lenvatinib's core chemical structure.

## **Chemical Identification**

Quantitative identifiers for Lenvatinib are summarized in the table below.



| Identifier                        | Value                                                                                          | Source(s) |
|-----------------------------------|------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                        | 4-[3-Chloro-4-<br>(cyclopropylcarbamoylamino)p<br>henoxy]-7-methoxyquinoline-6-<br>carboxamide | [2][3]    |
| CAS Number                        | 417716-92-8 (Lenvatinib free base)                                                             | [3][5]    |
| 857890-39-2 (Lenvatinib mesylate) | [1][3]                                                                                         |           |
| Molecular Formula                 | C21H19CIN4O4                                                                                   | [2][5][6] |
| Molecular Weight                  | 426.85 g/mol                                                                                   | [5][7]    |
| Synonyms                          | E7080, ER-203492-00,<br>Lenvima, Kisplyx                                                       | [2][5][8] |

# **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Lenvatinib is a white powder.[1]

| Property               | Value                                 | Source(s) |
|------------------------|---------------------------------------|-----------|
| Melting Point          | >216°C (decomposes)                   | [9]       |
| pKa (Strongest Basic)  | 5.4                                   | [10]      |
| pKa (Strongest Acidic) | 12.37                                 | [10]      |
| LogP                   | 3.03 (ALOGPS)                         | [10]      |
| Water Solubility       | 0.00622 mg/mL (practically insoluble) | [1][10]   |
| DMSO Solubility        | ~50 mg/mL (warmed)                    | [7]       |
| DMF Solubility         | ~1 mg/mL                              | [5][11]   |
| Appearance             | White to pale yellow powder           | [1][6]    |



## **Mechanism of Action & Signaling Pathways**

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that selectively inhibits the kinase activities of various receptors involved in oncogenic and proangiogenic pathways.[1][2][12] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, 4), Platelet-Derived Growth Factor (PDGF) receptor PDGFRα, as well as KIT and RET proto-oncogenes. [1][2][12] By blocking these pathways, Lenvatinib effectively suppresses tumor angiogenesis and cellular proliferation.[8][13]

### **Inhibitory Activity**

The inhibitory concentrations (IC50) demonstrate Lenvatinib's potency against key kinases.

| Kinase Target  | IC50 (nM) | Source(s)  |
|----------------|-----------|------------|
| VEGFR2 (KDR)   | 4.0       | [5][9][11] |
| VEGFR3 (Flt-4) | 5.2       | [5][9][11] |
| VEGFR1 (Flt-1) | 22        | [5][9][11] |
| FGFR1          | 46        | [5][11]    |
| PDGFRα         | 51        | [5][11]    |
| PDGFRβ         | 39        | [5]        |
| KIT            | 100       | [5][11]    |

# **Signaling Pathway Inhibition Diagram**

The diagram below visualizes the primary mechanism of action for Lenvatinib.





Click to download full resolution via product page

Caption: Lenvatinib's inhibition of key RTKs and downstream pathways.

# **Pharmacokinetic Properties**

Lenvatinib is administered orally and exhibits predictable pharmacokinetic behavior.[14]

| Parameter        | Value                                                                 | Source(s) |
|------------------|-----------------------------------------------------------------------|-----------|
| Bioavailability  | ~85%                                                                  | [14]      |
| Half-life (t1/2) | ~28 hours                                                             | [14]      |
| Metabolism       | Primarily via Cytochrome P450<br>3A4 (CYP3A4) and aldehyde<br>oxidase | [14]      |
| Excretion        | Feces (~65%) and Urine<br>(~25%)                                      | [14]      |



## **Experimental Protocols**

Detailed methodologies are essential for replicating and building upon existing research. Below are generalized protocols for common experiments used to characterize Lenvatinib.

### **Protocol: In Vitro Kinase Inhibition Assay (HTRF)**

This protocol outlines a method to determine the IC<sub>50</sub> of Lenvatinib against a specific tyrosine kinase, such as VEGFR2, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

#### Materials:

- Recombinant human kinase (e.g., VEGFR2)
- Biotinylated substrate peptide (e.g., poly(GT)-biotin)
- ATP (Adenosine triphosphate)
- Lenvatinib stock solution (in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Stop solution (e.g., EDTA in buffer)
- Detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)
- 384-well low-volume assay plates

#### Methodology:

- Compound Dilution: Prepare a serial dilution of Lenvatinib in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
- Reaction Setup: To each well of the assay plate, add the kinase, the biotinylated substrate, and the Lenvatinib dilution (or vehicle control).
- Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.



- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- Stop Reaction: Terminate the reaction by adding the stop solution containing EDTA.
- Detection: Add the HTRF detection reagents (Eu-Ab and SA-XL665) to the wells.
- Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 620 nm and 665 nm.
- Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of Lenvatinib concentration. Determine the IC<sub>50</sub> value using a non-linear regression curve fit.

## **Experimental Workflow Diagram**

The following diagram illustrates the workflow for the in vitro kinase inhibition assay described above.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tga.gov.au [tga.gov.au]
- 2. Lenvatinib | C21H19ClN4O4 | CID 9823820 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lenvatinib Wikipedia [en.wikipedia.org]
- 4. Lenvatinib Mesylate | C22H23ClN4O7S | CID 11237762 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lenvatinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Lenvatinib CAS#: 417716-92-8 [m.chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Lenvatinib | CAS 417716-92-8 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Lenvatinib | MedPath [trial.medpath.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [Lenvatinib: A Comprehensive Technical Guide on its Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612022#lenvatinib-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com